molecular formula C15H15NO4 B12900063 Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate CAS No. 19611-52-0

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B12900063
CAS No.: 19611-52-0
M. Wt: 273.28 g/mol
InChI Key: STWTYTHCPXHOAJ-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by the presence of one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2-phenylpyrrole with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate
  • Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
  • Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Uniqueness

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (commonly referred to as DMMP) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.2839 g/mol

Synthesis of DMMP

The synthesis of DMMP typically involves several chemical reactions including cyclization and esterification processes. A common synthetic route includes the Knorr reaction followed by hydrolysis and decarboxylation. The details of the synthesis can be summarized as follows:

  • Starting Materials : Acetic acid and ethyl acetoacetate.
  • Reactions :
    • Cyclization to form the pyrrole ring.
    • Hydrolysis to yield the corresponding carboxylic acid.
    • Esterification to produce DMMP.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMMP and its derivatives. A series of pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities. The results indicated that several derivatives exhibited significant zones of inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

CompoundZone of Inhibition (mm)Antibacterial ActivityAntifungal Activity
DMMP15ModerateLow
Derivative A20HighModerate
Derivative B18ModerateHigh

These findings suggest that modifications in the structure of pyrrole can enhance biological activity, particularly against microbial pathogens .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of DMMP on various cancer cell lines. The compound demonstrated selective antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in melanoma and other tumor cells.

  • Cell Lines Tested :
    • Human melanoma cells (SH-4)
    • Keratinocytes (HaCaT)

The cytotoxicity assays revealed that DMMP induces apoptosis in cancer cells, characterized by DNA fragmentation and chromatin condensation. The mechanism appears to involve cell cycle arrest, particularly in the S phase, leading to increased apoptotic cell populations .

Case Studies

Several case studies have been documented regarding the biological effects of DMMP:

  • Case Study on Melanoma Cells :
    • Treatment with DMMP resulted in a significant increase in apoptotic cells after 48 hours.
    • Flow cytometry analysis indicated a marked accumulation of cells in the S phase.
  • Antimicrobial Efficacy :
    • In a study evaluating various derivatives, DMMP showed moderate antibacterial activity against Gram-positive bacteria, with structural modifications leading to enhanced efficacy.

Properties

CAS No.

19611-52-0

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

dimethyl 1-methyl-2-phenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C15H15NO4/c1-16-9-11(14(17)19-2)12(15(18)20-3)13(16)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

STWTYTHCPXHOAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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